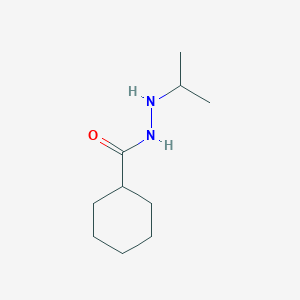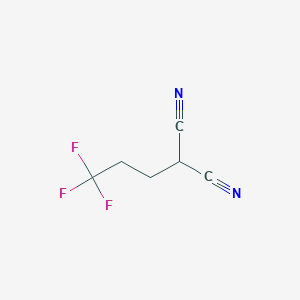
2-(3-Furanyl)phenol
描述
2-(3-Furanyl)phenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
2-(3-Furanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan derivatives.
科学研究应用
2-(3-Furanyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(3-Furanyl)phenol and its derivatives involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a furan ring.
3-(2-Hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazole: Contains a triazole ring and exhibits different chemical properties.
Uniqueness
2-(3-Furanyl)phenol is unique due to its specific combination of a furan ring and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-(furan-3-yl)phenol |
InChI |
InChI=1S/C10H8O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H |
InChI 键 |
LILAGBKMHJGVJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=COC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8411904.png)








![1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8411957.png)

![6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8411968.png)

![1-{[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}pyrrolidine](/img/structure/B8411993.png)
